molecular formula C10H12N2O3 B6095550 2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide

Cat. No.: B6095550
M. Wt: 208.21 g/mol
InChI Key: JKJSVLVSWJLFCG-IZZDOVSWSA-N
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Description

2-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-hydroxypropanamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and imine groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

  • 2-Hydroxy-N,N-dimethylpropanamide
  • 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Comparison:

  • 2-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide is unique due to the presence of both hydroxyl and imine groups, which contribute to its diverse reactivity and potential applications.
  • 2-Hydroxy-N,N-dimethylpropanamide and 2-Hydroxy-N-(2-hydroxyethyl)propanamide lack the imine group, which limits their reactivity compared to this compound.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)10(15)12-11-6-8-4-2-3-5-9(8)14/h2-7,13-14H,1H3,(H,12,15)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJSVLVSWJLFCG-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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